6-(naphthalen-2-yl)-2-(2-oxopropyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-naphthalen-2-yl-2-(2-oxopropyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12(20)11-19-17(21)9-8-16(18-19)15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXAIZVEWMKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural distinctions between the target compound and analogous pyridazinone derivatives:
Key Observations:
- Naphthalen-2-yl vs. Phenyl/Hydroxyphenyl : The bulkier naphthalene group in the target compound likely improves binding to hydrophobic pockets in biological targets compared to phenyl or hydroxyphenyl groups .
- 2-Oxopropyl vs. Unsubstituted/Hydroxy Groups: The ketone in the 2-oxopropyl group offers a hydrogen-bond acceptor site, contrasting with the hydroxyl group in ’s compound, which acts as a donor/acceptor .
- Chlorine Substituent (): The electron-withdrawing Cl at position 5 in 3a may increase reactivity in nucleophilic substitution reactions compared to the target compound’s unsubstituted pyridazinone core .
Physicochemical Properties
- Melting Points : High m.p. (249°C) in ’s naphthalene-containing compound indicates strong intermolecular stacking, which may be reduced in the target compound due to the flexible 2-oxopropyl group .
- Solubility : The naphthalene group reduces aqueous solubility compared to hydroxyphenyl derivatives (), but the ketone may improve solubility in polar organic solvents .
Q & A
Q. What are the common synthetic routes for 6-(naphthalen-2-yl)-2-(2-oxopropyl)pyridazin-3(2H)-one, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For example:
- Step 1 : Reacting pyridazinone precursors (e.g., 6-phenylpyridazin-3(2H)-one) with naphthalene derivatives under basic conditions (e.g., sodium ethoxide) to form intermediates .
- Step 2 : Introducing the 2-oxopropyl group via alkylation or Michael addition, requiring precise pH and temperature control to minimize side reactions .
- Key Factors : Solvent polarity (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios of reagents. Purification often employs column chromatography with gradients like hexane/ethyl acetate (1:1) to isolate the target compound .
Table 1 : Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | NaOEt, ethanol, 80°C | 65–75 | |
| 2 | 2-oxopropyl bromide, DMF, 60°C | 50–60 |
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). Multiplicity analysis distinguishes substituents on the pyridazine ring .
- IR Spectroscopy : Confirms C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches. Absence of NH peaks (3300–3500 cm⁻¹) validates substitution patterns .
- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]+ m/z ~345.12 for C₁₈H₁₆N₂O₂) .
Q. How do the functional groups in this compound influence its reactivity and potential biological interactions?
- Methodological Answer :
- 2-Oxopropyl Group : Acts as an electrophilic site for nucleophilic attack, enabling covalent modifications (e.g., Schiff base formation) .
- Naphthalene Moiety : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., phosphodiesterases) .
- Pyridazinone Core : Participates in hydrogen bonding via the lactam oxygen, critical for binding to biological targets like kinases .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing naphthalene protons from pyridazine ring protons) .
- X-ray Crystallography : Provides definitive bond lengths (e.g., C=O bond ~1.22 Å) and dihedral angles to validate stereochemistry .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one) to identify substituent-specific shifts .
Q. How can researchers design analogues of this compound to explore structure-activity relationships (SAR) in anticancer research?
- Methodological Answer :
- Core Modifications : Replace naphthalene with indole or thiophene to assess π-stacking efficiency .
- Side-Chain Variations : Substitute 2-oxopropyl with sulfonamide or trifluoromethoxy groups to alter hydrophobicity and metabolic stability .
- Biological Assays : Test analogues against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with logP values to identify bioavailability trends .
Table 2 : Analogue Design and Activity Trends
| Analogue | Substituent | IC₅₀ (μM) | logP |
|---|---|---|---|
| A | Indole | 2.1 | 3.5 |
| B | Thiophene | 5.8 | 2.9 |
Q. What experimental approaches are recommended for investigating the mechanism of action of this compound against phosphodiesterase enzymes?
- Methodological Answer :
- Enzyme Inhibition Assays : Use purified PDE4/PDE5 isoforms with cAMP/cGMP substrates. Monitor hydrolysis rates via fluorescence or colorimetric detection .
- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding poses within the catalytic site. Validate with site-directed mutagenesis (e.g., His → Ala mutations) .
- Kinetic Studies : Calculate Ki values via Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
